3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H19NO2.ClH and a molecular weight of 233.74 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group and subsequent conversion to the hydrochloride salt. One common synthetic route includes:
Formation of the Spirocyclic Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the spirocyclic core.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through various organic reactions, such as oxidation or carboxylation.
Conversion to Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: This compound is structurally similar but contains an additional nitrogen atom in the ring system.
3-Oxa-9-azaspiro[5.5]undecane: This compound includes an oxygen atom in the ring system, altering its chemical properties.
Uniqueness
3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group. This combination of features allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Properties
Molecular Formula |
C11H20ClNO2 |
---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
3-azaspiro[5.5]undecane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c13-10(14)9-8-11(6-7-12-9)4-2-1-3-5-11;/h9,12H,1-8H2,(H,13,14);1H |
InChI Key |
PKKKUVBGZWJINX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCNC(C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.